An In-Depth Technical Guide to 1-tert-Butyl-2-nitrobenzene: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-tert-Butyl-2-nitrobenzene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-tert-butyl-2-nitrobenzene, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and key applications, with a focus on the scientific principles and practical considerations that underpin its use in a laboratory and industrial setting.
Introduction and Strategic Importance
1-tert-Butyl-2-nitrobenzene (CAS No. 1886-57-3) is an aromatic nitro compound characterized by the presence of a bulky tert-butyl group ortho to a nitro group on a benzene ring.[1] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable precursor in organic synthesis. While direct applications of 1-tert-butyl-2-nitrobenzene are limited, its strategic importance lies primarily in its role as a key intermediate for the synthesis of 2-tert-butylaniline.[2][3] 2-tert-Butylaniline is a crucial building block in the pharmaceutical and agrochemical industries, where its incorporation into molecular scaffolds can significantly influence biological activity, metabolic stability, and other pharmacokinetic properties.[2][4]
Synthesis of 1-tert-Butyl-2-nitrobenzene: Strategies and Methodologies
The synthesis of 1-tert-butyl-2-nitrobenzene presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity. The tert-butyl group is an ortho-, para-director; however, its significant steric bulk hinders substitution at the adjacent ortho positions.
Direct Nitration of tert-Butylbenzene: A Mixture of Isomers
The most direct route to nitro-tert-butylbenzenes is the electrophilic nitration of tert-butylbenzene. This reaction typically yields a mixture of isomers, with the para-isomer (1-tert-butyl-4-nitrobenzene) being the major product due to the steric hindrance of the bulky tert-butyl group.[5]
Reaction Principle: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The electron-rich benzene ring of tert-butylbenzene then attacks the nitronium ion in an electrophilic aromatic substitution reaction.
Figure 1: General workflow for the direct nitration of tert-butylbenzene.
Experimental Protocol - Direct Nitration of tert-Butylbenzene:
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a desired volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
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Reaction Setup: In a separate round-bottom flask, place tert-butylbenzene.
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Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the tert-butylbenzene with vigorous stirring, ensuring the reaction temperature does not exceed 20-25 °C.
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Reaction Completion and Quenching: After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. Pour the reaction mixture slowly over crushed ice with stirring.
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Workup: Separate the organic layer. Wash the organic layer successively with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
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Purification: The resulting crude product is a mixture of isomers. Separation of 1-tert-butyl-2-nitrobenzene from this mixture is challenging and often requires fractional distillation or chromatographic techniques.
Ortho-Selective Synthesis via a Sulfonic Acid Blocking Group
To overcome the inherent preference for para-substitution, a more strategic approach involves the use of a reversible blocking group. Sulfonation of the para position, followed by nitration and subsequent desulfonation, directs the nitro group to the ortho position.[6]
Causality Behind Experimental Choices:
-
Sulfonation: The use of fuming sulfuric acid ensures the efficient sulfonation of the sterically accessible para position, effectively "blocking" it from subsequent nitration.
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Nitration: With the para position occupied, the ortho-directing tert-butyl group now primarily directs the incoming nitronium ion to the available ortho positions.
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Desulfonation: The sulfonic acid group can be readily removed by treatment with dilute acid and heat, regenerating the aromatic ring and yielding the desired ortho-nitro product.[6]
Figure 2: Workflow for the ortho-selective synthesis of 1-tert-butyl-2-nitrobenzene.
Detailed Experimental Protocol - Ortho-Selective Synthesis:
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Step 1: Sulfonation:
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To a stirred solution of tert-butylbenzene, slowly add fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0-10 °C).
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto ice to precipitate the 4-tert-butylbenzenesulfonic acid. Filter and wash the solid with cold water.
-
-
Step 2: Nitration:
-
Dissolve the dried 4-tert-butylbenzenesulfonic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath and slowly add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at a low temperature for a few hours.
-
-
Step 3: Desulfonation:
-
Carefully dilute the reaction mixture with water.
-
Heat the aqueous solution to reflux for several hours to effect desulfonation.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-tert-butyl-2-nitrobenzene.
-
Purify the product by vacuum distillation or column chromatography.
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Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 1-tert-butyl-2-nitrobenzene is essential for its characterization and for predicting its behavior in chemical reactions.
| Property | Value | Source |
| CAS Number | 1886-57-3 | [5][7] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5][7] |
| Molecular Weight | 179.22 g/mol | [7] |
| Appearance | - | - |
| Boiling Point | 123-124 °C at 17 mmHg | [7] |
| Density | 0.957 g/mL at 25 °C | [7] |
| Melting Point | -60 °C | [7] |
| Refractive Index (n²⁰/D) | 1.545 | [7] |
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 1-tert-butyl-2-nitrobenzene is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a complex multiplet pattern for the four aromatic protons, influenced by the electron-withdrawing nitro group and the ortho-tert-butyl group. Based on the analysis of similar nitroaromatic compounds, the aromatic protons ortho and para to the nitro group are expected to be shifted downfield.[8]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic region will show six signals, with the carbon bearing the nitro group (ipso-carbon) being significantly deshielded. The other aromatic carbon signals will be influenced by the electronic effects of both substituents.[8]
Infrared (IR) Spectroscopy: The IR spectrum of 1-tert-butyl-2-nitrobenzene will exhibit characteristic absorption bands. Key expected absorptions include:
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Aromatic C-H stretching: ~3100-3000 cm⁻¹
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Aliphatic C-H stretching (tert-butyl): ~2960-2870 cm⁻¹
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Asymmetric NO₂ stretching: A strong band around 1525 cm⁻¹
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Symmetric NO₂ stretching: A strong band around 1350 cm⁻¹
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Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 179 should be observable. A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z = 164.[5] Further fragmentation may involve the loss of the nitro group (•NO₂) or other characteristic cleavages.
Figure 3: Proposed major fragmentation pathways for 1-tert-butyl-2-nitrobenzene in EI-MS.
Chemical Reactivity and Synthetic Applications
The reactivity of 1-tert-butyl-2-nitrobenzene is dominated by the nitro group, which can undergo reduction, and its influence on the aromatic ring, making it susceptible to nucleophilic attack under certain conditions.
Reduction to 2-tert-Butylaniline
The most significant application of 1-tert-butyl-2-nitrobenzene is its reduction to 2-tert-butylaniline.[2][3] This transformation is a cornerstone for introducing the 2-tert-butylanilino scaffold into more complex molecules.
Reaction Principle: The nitro group can be reduced to an amino group using various reducing agents. Catalytic hydrogenation is a common and efficient method.
Experimental Protocol - Catalytic Hydrogenation:
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Reaction Setup: In a hydrogenation vessel, dissolve 1-tert-butyl-2-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Workup: Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain crude 2-tert-butylaniline, which can be further purified by vacuum distillation.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the steric hindrance from the adjacent tert-butyl group can influence reactivity. The nitro group itself can sometimes act as a leaving group in SₙAr reactions.
Applications in Drug Discovery and Agrochemicals
The primary utility of 1-tert-butyl-2-nitrobenzene is as a precursor to 2-tert-butylaniline, a valuable building block in medicinal chemistry and agrochemical synthesis.[2][4][9] The sterically hindered aniline derivative can be incorporated into various molecular frameworks to modulate their biological activity. For instance, the 2-tert-butylanilino moiety is found in some kinase inhibitors and other pharmacologically active compounds.[10] In agrochemicals, derivatives of tert-butylamine, and by extension, tert-butylanilines, are used in the synthesis of herbicides.[4]
Safety and Handling
1-tert-Butyl-2-nitrobenzene, like many nitroaromatic compounds, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
1-tert-Butyl-2-nitrobenzene is a key chemical intermediate whose value is intrinsically linked to its role as a precursor to 2-tert-butylaniline. While its direct synthesis is complicated by regioselectivity challenges, strategic use of blocking groups allows for its efficient ortho-selective preparation. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and agrochemicals.
References
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Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. (URL: [Link])
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Sulfonation–Nitration of tert-Butylbenzene. CSIR NET LIFE SCIENCE COACHING. (URL: [Link])
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1-(1,1-Dimethylethyl)-2-nitrobenzene. PubChem. (URL: [Link])
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1-tert-Butyl-2-nitrobenzene. PubChem. (URL: [Link])
- Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
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1-tert-Butyl-2-nitrobenzene. NIST WebBook. (URL: [Link])
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. (2017-11-04). (URL: [Link])
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